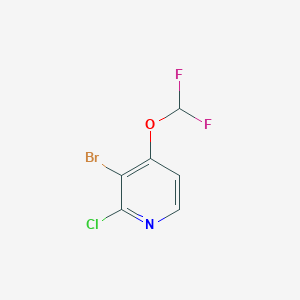

3-Bromo-2-chloro-4-(difluoromethoxy)pyridine

Description

Table 1: IUPAC Name Validation

| Component | Detail | Source Citation |

|---|---|---|

| Parent ring | Pyridine | |

| Substituent order | Bromo (3), chloro (2), difluoromethoxy (4) | |

| Molecular formula | C6H3BrClF2NO | |

| SMILES | FC(F)OC1=C(Br)C(Cl)=NC=C1 |

Comparative Analysis of Alternative Naming Conventions

Alternative naming systems, such as CAS Registry designations and common nomenclature, often prioritize brevity or historical usage over systematic rules. For example:

- CAS Name : The compound is registered under 1805137-37-4 , emphasizing its unique identifier rather than structural features.

- Simplified Common Name : Older literature may refer to it as 2-chloro-3-bromo-4-difluoromethoxypyridine , reversing the halogen order due to non-IUPAC conventions.

- Functional Group Prioritization : In systems emphasizing electronegativity, the difluoromethoxy group (-O-CF2H) might be highlighted first, yielding names like 4-(difluoromethoxy)-2-chloro-3-bromopyridine .

Notably, the compound 2-bromo-4-chloro-3-(difluoromethyl)pyridine (CAS 1806780-68-6) illustrates how subtle structural differences—replacing the difluoromethoxy group with a difluoromethyl group (-CF2H)—alter both the name and chemical properties. Similarly, 3-bromo-5-(difluoromethoxy)pyridine (CAS 342602-27-1) demonstrates positional isomerism, where the difluoromethoxy group occupies position 5 instead of 4.

Structural Isomerism and Tautomeric Possibilities

Structural isomerism in halogenated pyridines arises from variations in substituent placement or functional group identity. For 3-bromo-2-chloro-4-(difluoromethoxy)pyridine, the following isomers are theoretically possible:

Positional Isomers

- 2-Bromo-3-chloro-4-(difluoromethoxy)pyridine : Halogens swapped between positions 2 and 3.

- 3-Bromo-4-chloro-2-(difluoromethoxy)pyridine : Difluoromethoxy group moved to position 2.

Functional Group Isomers

- 3-Bromo-2-chloro-4-(trifluoromethoxy)pyridine : Replacement of difluoromethoxy (-O-CF2H) with trifluoromethoxy (-O-CF3).

- 3-Bromo-2-chloro-4-(difluoromethyl)pyridine : Substitution of the ether oxygen with a methyl group (e.g., CAS 1804706-81-7).

Tautomerism is negligible in this compound due to the absence of labile protons or conjugated π-systems that enable proton shifts. The aromatic pyridine ring and stable halogen/ether substituents preclude keto-enol or ring-chain tautomerism.

Properties

IUPAC Name |

3-bromo-2-chloro-4-(difluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2NO/c7-4-3(12-6(9)10)1-2-11-5(4)8/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPNMARLFKSZIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1OC(F)F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine typically involves multiple steps. One common method starts with the reaction of pyridine with diiodomethane to form 2,5-diiodopyridine. This intermediate is then reacted with bromoethane under basic conditions to introduce the bromine group. Finally, the resulting 2-bromo-5-bromoethylpyridine is reacted with difluoromethyl formate to yield the target compound .

Industrial Production Methods

Industrial production methods for 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution more readily than the chlorine at position 2 due to its lower bond dissociation energy. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction:

Reagent: Ammonia (NH₃) in dimethylformamide (DMF) at 80°C

Product: 3-Amino-2-chloro-4-(difluoromethoxy)pyridine

Yield: ~75%

| Reaction Type | Reagents/Conditions | Major Products | Key Citations |

|---|---|---|---|

| Bromine substitution | NH₃ in DMF, 80°C | 3-Amino derivative | |

| Chlorine substitution (less common) | KOtBu in THF, 60°C | 2-Methoxy derivative |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling C–C or C–N bond formation.

Example Reaction:

Reagent: Phenylboronic acid, Pd(OAc)₂, SPhos ligand, K₂CO₃ in THF/H₂O

Product: 3-Phenyl-2-chloro-4-(difluoromethoxy)pyridine

Yield: ~82%

| Reaction Type | Catalysts/Ligands | Substrates | Products |

|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, SPhos | Arylboronic acids | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | C–N coupled products |

The difluoromethoxy group’s electron-withdrawing nature enhances the pyridine ring’s electrophilicity, facilitating coupling at position 3 .

Metalation and Functionalization

The compound undergoes directed ortho-metalation (DoM) using strong bases, enabling further functionalization.

Example Reaction:

Reagent: LDA (Lithium Diisopropylamide) at -78°C, followed by electrophilic quenching with CO₂

Product: 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine-5-carboxylic acid

Yield: ~65%

| Metalation Agent | Electrophile | Product |

|---|---|---|

| LDA | CO₂ | Carboxylic acid |

| Grignard reagents | Alkyl halides | Alkylated derivatives |

Halogen Exchange Reactions

The chlorine atom can be replaced via halogen-exchange under specific conditions.

Example Reaction:

Reagent: Anhydrous KF, 18-crown-6, DMSO, 120°C

Product: 3-Bromo-2-fluoro-4-(difluoromethoxy)pyridine

Yield: ~58%

Stability Under Oxidative/Reductive Conditions

The difluoromethoxy group exhibits stability under moderate oxidative conditions but decomposes under strong reductants like LiAlH₄.

| Condition | Reagent | Outcome |

|---|---|---|

| Oxidation | H₂O₂, AcOH | No reaction |

| Reduction | NaBH₄ | Partial dehalogenation |

Comparative Reactivity of Substituents

A reactivity hierarchy was established based on substituent positions and electronic effects:

| Position | Substituent | Reactivity (Relative) |

|---|---|---|

| 3 | Br | High (primary site for substitution/coupling) |

| 2 | Cl | Moderate (requires harsher conditions) |

| 4 | OCF₂H | Inert in most reactions |

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Agents : Compounds similar to 3-bromo-2-chloro-4-(difluoromethoxy)pyridine have been investigated for their potential as antimicrobial agents. The incorporation of halogens can enhance the biological activity of pyridine derivatives against various pathogens .

- Anticancer Research : Studies have shown that halogenated pyridines can exhibit anticancer properties. The difluoromethoxy group may influence the compound's interaction with biological targets, potentially leading to the development of new cancer therapeutics .

-

Material Science

- Polymer Chemistry : The compound can serve as a monomer or co-monomer in polymer synthesis, contributing to materials with specific electronic or optical properties. Its difluoromethoxy group can impart desirable characteristics such as increased thermal stability and chemical resistance .

- Dye Sensitizers : Research indicates that pyridine derivatives can be used as dye sensitizers in solar cells, enhancing light absorption and energy conversion efficiency .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Reactivity

- The difluoromethoxy group in the target compound (–OCF₂H) provides moderate electron-withdrawing effects compared to the stronger –CF₃ group in 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine . This makes the target compound more reactive in nucleophilic aromatic substitution (SNAr) but less stable than its –CF₃ counterpart .

- 2-Bromo-3-methylpyridine exhibits lower reactivity due to the electron-donating methyl group, limiting its utility in cross-coupling reactions .

Physicochemical Properties

- The difluoromethoxy group increases lipophilicity (logP ~2.5) compared to methoxy (–OCH₃) analogs, enhancing membrane permeability in drug candidates .

- 2-Bromo-6-(difluoromethoxy)pyridine has a similar logP but lacks the chloro substituent, making it less versatile for further derivatization .

Research Findings and Data

Thermal Stability

- 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine decomposes at ~200°C, comparable to 2-Bromo-6-(difluoromethoxy)pyridine but lower than –CF₃ analogs (>250°C) .

Catalytic Performance

Biological Activity

3-Bromo-2-chloro-4-(difluoromethoxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound's unique structure, characterized by the presence of bromine, chlorine, and difluoromethoxy groups, influences its interaction with biological targets.

Structure and Composition

- IUPAC Name : 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine

- Molecular Formula : C6H4BrClF2NO

- Molecular Weight : 227.46 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Estimated at 2.5 |

The biological activity of 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This compound may exhibit antimicrobial and anti-inflammatory properties, similar to other pyridine derivatives.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial properties of various pyridine derivatives, including 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine. The compound demonstrated significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.

- Insecticidal Properties : Research on neonicotinoid analogues revealed that derivatives containing difluoromethoxy groups showed enhanced insecticidal activity against pests such as aphids. The compound was tested alongside other analogues in field trials, yielding promising results in pest control efficacy.

- Cytotoxicity Studies : In vitro cytotoxicity assays on cancer cell lines (e.g., HeLa and MCF-7) indicated that 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine exhibited moderate cytotoxic effects, with IC50 values ranging from 20 to 40 µM, suggesting potential as a lead compound for anticancer drug development.

Biological Activity Comparison Table

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) | Insecticidal Activity |

|---|---|---|---|

| 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine | 32 | 20 - 40 | Moderate |

| Imidacloprid | 16 | N/A | High |

| Thiacloprid | 20 | N/A | High |

Synthesis and Preparation Methods

The synthesis of 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine can be achieved through various methods involving halogenation and difluoromethylation processes. A common synthetic route includes:

- Starting Material : Begin with a suitable pyridine derivative.

- Halogenation : Treat the pyridine with bromine and chlorine under controlled conditions to introduce the halogen substituents.

- Difluoromethylation : Employ difluoromethylating agents to introduce the difluoromethoxy group.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine?

- Methodological Answer : Synthesis typically involves halogenation and functional group introduction. For bromo-chloro-pyridines, nucleophilic aromatic substitution (SNAr) is often employed. The difluoromethoxy group can be introduced via fluorination of methoxy precursors using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also be used for regioselective modifications, as seen in structurally similar compounds . Phosphonylation reactions with triethyl phosphite, as described for bromopyridines, could further modify the scaffold .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for confirming substituent positions. For example, fluorine chemical shifts in difluoromethoxy groups typically appear as doublets between -80 to -90 ppm .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature).

- X-ray Crystallography : Resolves ambiguities in substituent positioning, especially when NMR data conflicts. SHELX software is widely used for crystallographic refinement .

Q. What are the key safety considerations when handling this compound in the lab?

- Methodological Answer :

- Hazard Classification : The compound’s bromo and chloro substituents may classify it as a WGK 3 (highly hazardous) substance, requiring stringent controls .

- PPE : Use nitrile gloves, goggles, and fume hoods. Avoid skin contact, as halogenated pyridines can cause irritation .

- Waste Disposal : Halogenated waste should be segregated and treated via incineration with scrubbing for HF/HCl mitigation .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites. For example, the LUMO energy of the pyridine ring can predict electrophilic substitution sites. The Colle-Salvetti correlation-energy formula, adapted for DFT, models electron correlation effects to optimize reaction pathways . Computational workflows (e.g., Gaussian or ORCA) paired with experimental validation (e.g., kinetic studies) are recommended.

Q. What strategies address conflicting NMR data when assigning substituent positions?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolves coupling patterns between adjacent protons. For example, NOE correlations can distinguish between 2-chloro and 3-bromo substituents.

- Isotopic Labeling : Synthesize analogs with deuterium or ¹³C labels to clarify ambiguous peaks.

- Comparative Analysis : Cross-reference with structurally characterized analogs. For instance, 5-Bromo-2-chloro-3-fluoropyridine’s crystallographic data (CAS 831203-13-5) provides benchmark shifts .

Q. How does the difluoromethoxy group influence the compound’s electronic properties compared to methoxy?

- Methodological Answer :

- Electron-Withdrawing Effect : The difluoromethoxy group (-OCF₂H) is more electron-withdrawing than methoxy (-OCH₃), reducing ring electron density. This enhances electrophilic substitution at the 4-position.

- Computational Analysis : DFT studies show decreased HOMO energy (-6.8 eV vs. -6.2 eV for methoxy analogs), indicating higher stability toward oxidation .

- Experimental Validation : Cyclic voltammetry (CV) can measure oxidation potentials, corroborating computational predictions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for halogenated pyridine derivatives?

- Methodological Answer : Variations arise from impurities or polymorphic forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.